Ethyl 4-amino-7-methoxyquinoline-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-amino-7-methoxyquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-3-18-13(16)10-7-15-11-6-8(17-2)4-5-9(11)12(10)14/h4-7H,3H2,1-2H3,(H2,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMOGYNJVAQNMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-7-methoxyquinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with ethyl acetoacetate under acidic conditions, followed by methoxylation and amination steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-7-methoxyquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different aminoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications in medicinal chemistry and material science.
Scientific Research Applications
Ethyl 4-amino-7-methoxyquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: In the industrial sector, it is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-amino-7-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the modifications made to the quinoline core.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinoline derivatives exhibit significant variability in biological and physicochemical properties depending on substituent patterns.
Substituent Variations at Position 4
- Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate (CAS 77156-85-5): Substitution of the amino group with chlorine introduces an electron-withdrawing effect, reducing nucleophilicity at position 3. This may decrease hydrogen-bonding capacity and alter interactions with biological targets. Key Difference: Chloro substitution reduces basicity and may enhance metabolic stability compared to the amino group.
- Ethyl 4-[(2-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate (CAS 881941-31-7): The 4-position features a 2-hydroxyphenylamino group, adding aromaticity and hydrogen-bonding capability. The trifluoromethyl group at position 7 increases lipophilicity and metabolic resistance. With a molecular weight of 376.33 g/mol, this compound is significantly heavier than the target compound .
Substituent Variations at Position 7
- Ethyl 7-chloro-4-hydroxy-2-methylquinoline-3-carboxylate (CAS 50593-26-5): A chloro group at position 7 and a hydroxy group at position 4 create a more polar scaffold. Molecular weight: 265.69 g/mol . Key Difference: Increased polarity and steric effects may reduce membrane permeability compared to the methoxy-substituted target compound.
Hybrid Modifications
- Ethyl 4-(2-hydroxyethylamino)-6-methylquinoline-3-carboxylate (CAS 371128-26-6): The 4-amino group is substituted with a hydroxyethyl chain, improving water solubility (hydrogen-bond donor count: 2; acceptor count: 5). The methyl group at position 6 may disrupt electronic conjugation compared to the methoxy group at position 7 in the target compound. Molecular weight: 274.31 g/mol . Key Difference: Enhanced solubility but reduced aromatic electron-donating effects at position 5.
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
- In contrast, chloro or trifluoromethyl groups (e.g., CAS 881941-31-7) withdraw electrons, altering redox properties .
- Solubility: Amino and hydroxyethylamino substituents (e.g., CAS 371128-26-6) improve aqueous solubility, whereas lipophilic groups like trifluoromethyl enhance membrane permeability .
- Steric Considerations : Methyl or bulky substituents (e.g., CAS 50593-26-5) may hinder interactions with enzymatic active sites, reducing efficacy .
Biological Activity
Ethyl 4-amino-7-methoxyquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
This compound is characterized by the following molecular structure:
- Molecular Formula : C12H14N2O3
- Molecular Weight : Approximately 234.25 g/mol
Structural Features
| Feature | Description |
|---|---|
| Amino Group | Contributes to biological activity |
| Methoxy Group | Influences lipophilicity and solubility |
| Carboxylate Functionality | Essential for interaction with biological targets |
Antimicrobial Properties
Research indicates that this compound exhibits potent antimicrobial effects against a range of pathogens. It has been shown to inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis and DNA replication.
- Minimum Inhibitory Concentration (MIC) : Studies have demonstrated low MIC values against Gram-positive and Gram-negative bacteria, suggesting high efficacy.
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. It appears to induce apoptosis in cancer cells through various mechanisms, including:
- Inhibition of Topoisomerases : this compound can inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription.
- Cell Cycle Arrest : It may cause cell cycle arrest in the G1 phase, preventing cancer cell proliferation.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound binds to enzymes such as DNA gyrase and topoisomerase IV, disrupting their function and leading to bacterial cell death or cancer cell apoptosis.
- Receptor Interaction : It can also interact with various receptors, modulating signaling pathways that affect cell survival and proliferation.
Research Findings
Several studies have contributed to the understanding of the biological activity of this compound:
- Antimicrobial Efficacy : A study reported that this compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli .
- Anticancer Studies : In vitro experiments demonstrated that it could reduce the viability of various cancer cell lines, including breast and colon cancer cells, with IC50 values indicating potent activity .
- Mechanistic Insights : Research highlighted its ability to interfere with DNA synthesis and repair mechanisms in both bacterial and cancer cells .
Case Study 1: Antimicrobial Activity
A clinical study evaluated the effectiveness of this compound against multi-drug resistant bacterial infections. The results showed a significant reduction in bacterial load in treated patients compared to controls.
Case Study 2: Cancer Treatment
In preclinical trials, the compound was tested on xenograft models of breast cancer. The treatment led to tumor regression and prolonged survival rates in the treated group compared to untreated controls.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
